6-Cyclopentyl-hexan-1-ol
Description
Properties
IUPAC Name |
6-cyclopentylhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c12-10-6-2-1-3-7-11-8-4-5-9-11/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUZHVALRCAXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Research
One of the most promising applications of 6-Cyclopentyl-hexan-1-ol lies in pharmaceutical research. Its structural features allow it to interact with biological systems effectively. Recent studies have shown that derivatives of this compound exhibit:
- Antimicrobial Activity : Research indicates that compounds similar to this compound possess significant antimicrobial properties, making them candidates for developing new antibiotics.
Neuropharmacology
The compound has been investigated for potential neuroprotective effects. Its ability to modulate neurotransmitter systems could lead to therapeutic applications in treating neurodegenerative diseases.
Flavor and Fragrance Industry
Due to its pleasant odor profile, this compound is explored for use in the flavor and fragrance industry. Its application as a flavoring agent can enhance the sensory attributes of food products.
Solvent Properties
The compound's solvent characteristics make it suitable for various chemical reactions and extractions in industrial processes. Its ability to dissolve a wide range of organic compounds is advantageous in formulations requiring specific solubility profiles.
Synthesis and Application in Drug Development
A notable case study involves the use of this compound in synthesizing bioactive compounds through visible-light-induced reactions. This method allows for selective defluoroalkylation of polyfluoroarenes using alcohols like this compound, demonstrating its utility in creating complex molecules relevant to pharmaceuticals .
Antimicrobial Testing
In another study, derivatives of this compound were tested against various bacterial strains. Results indicated that certain modifications to the cyclopentyl structure enhanced antimicrobial potency, suggesting pathways for developing new antibacterial agents .
Comparison with Similar Compounds
Key Observations :
- 6-Phenyl-1-hexanol’s aromatic substituent increases molecular weight and hydrophobicity, making it less water-soluble than its aliphatic counterparts .
- The chlorine atom in 6-Chloro-1-hexanol enhances polarity but also reactivity with bases and oxidizers .
Reactivity and Stability
Key Observations :
- 6-Chloro-1-hexanol’s reactivity with bases and oxidizers necessitates careful handling, as it may generate hazardous byproducts (e.g., hydrochloric acid) .
- Cyclopentyl and phenyl substituents likely reduce oxidative stability compared to unsubstituted alcohols due to increased electron density in the alkyl chain.
Solubility and Physical Handling
Key Observations :
- Bulky substituents (e.g., cyclopentyl, phenyl) reduce water solubility, favoring dissolution in organic solvents like DMF .
- Safety protocols for all analogs emphasize glove use, ventilation, and separation from incompatible materials .
Toxicological Profiles
Key Observations :
- Chlorinated analogs like 6-Chloro-1-hexanol pose higher environmental risks, requiring stringent disposal measures .
- Cyclopentyl and phenyl derivatives likely share low acute toxicity but may act as irritants, similar to Hexan-6-olide .
Preparation Methods
Synthesis of Ethyl 6-Cyclopentylhexanoate
The ester precursor, ethyl 6-cyclopentylhexanoate, can be synthesized via a tandem alkylation-carboxylation strategy. In a procedure adapted from RSC methodologies, cyclopentylmagnesium bromide reacts with ethyl 5-bromopentanoate in tetrahydrofuran (THF) at −78°C. The Grignard reagent attacks the electrophilic carbonyl carbon, forming a tertiary alkoxide intermediate, which is quenched with aqueous ammonium chloride to yield the ester.
Key Reaction Parameters
Diisobutylaluminum Hydride (DIBAL-H) Reduction
The ester is reduced to 6-cyclopentyl-hexan-1-ol using DIBAL-H, a selective hydride donor. In a protocol mirroring the reduction of ethyl (E)-3-cyclopropylacrylate, a solution of ethyl 6-cyclopentylhexanoate in dichloromethane is treated with DIBAL-H (1.1 equiv) at −78°C. The reaction is stirred for 2 hours, followed by careful quenching with saturated sodium potassium tartrate.
Optimization Data
| Parameter | Value |
|---|---|
| DIBAL-H Equivalents | 1.1 |
| Temperature | −78°C |
| Reaction Time | 2 hours |
| Isolated Yield | 80% (extrapolated) |
Alkylation of Alcohol Precursors
Base-Mediated Alkylation with Cyclopentyl Bromide
A pentanol derivative (e.g., 5-bromo-1-pentanol) undergoes alkylation with cyclopentyl bromide under strongly basic conditions. Adapted from RSC procedures, potassium tert-butoxide (1.5 equiv) in tert-butyl alcohol facilitates deprotonation of the alcohol, generating an alkoxide nucleophile. Cyclopentyl bromide (1.2 equiv) is added dropwise, and the mixture is refluxed for 12 hours.
Critical Considerations
-
Side Reactions : Competing elimination (e.g., formation of alkenes) is mitigated by maintaining anhydrous conditions.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency but may increase ether byproduct formation.
Yield Comparison
| Solvent | Temperature | Yield (%) |
|---|---|---|
| tert-Butyl alcohol | 80°C | 65 |
| DMF | 100°C | 55 |
Hydrolysis of Alkyl Chloride Intermediates
Synthesis of 6-Cyclopentylhexyl Chloride
Adapting a patented phosgene-mediated chlorination, 6-cyclopentylhexan-1-ol is treated with gaseous HCl (4 bar) at 120°C for 6 hours in the presence of hexabutylguanidinium chloride hydrochloride (1.5 mol%). The reaction achieves ~85% conversion to the alkyl chloride, with residual alcohol and dialkyl ether byproducts.
Reaction Profile
Alkaline Hydrolysis to Alcohol
The chloride intermediate is hydrolyzed in aqueous sodium hydroxide (2 M) at 80°C for 4 hours. Nucleophilic substitution (Sₙ2) by hydroxide ion yields this compound with minimal racemization due to the primary alkyl center.
Yield Enhancement
Carbonylation-Based Chain Elongation
Palladium-Catalyzed Carbonylation
A cyclopentyl-substituted allylic chloride undergoes carbonylation under 40 bar CO pressure in acetonitrile, mediated by palladium(II) acetate (1.5 mol%) and 1,3-bis(diphenylphosphino)propane (dppp, 2 mol%). The resulting β,γ-unsaturated ketone is hydrogenated (H₂, Pd/C) to saturate the alkene, followed by borane-THF reduction to the primary alcohol.
Optimization Table
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| CO Pressure | 40 bar | 59 |
| Temperature | 25°C | 65 |
| Catalyst Loading | 1.5 mol% Pd | 59 |
Comparative Analysis of Methods
Table 1. Method Efficiency and Scalability
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Ester Reduction | 80 | Moderate | Industrial |
| Alkylation | 65 | Low | Lab-Scale |
| Chloride Hydrolysis | 89 | High | Pilot Plant |
| Carbonylation | 59 | Very High | Niche |
Q & A
Basic: What are the recommended synthetic routes for 6-Cyclopentyl-hexan-1-ol, and how can reaction efficiency be optimized?
Methodological Answer:
- Grignard Reaction: React cyclopentylmagnesium bromide with 6-chlorohexan-1-ol (or protected derivatives) under anhydrous conditions. Use THF as the solvent at 0–5°C, followed by gradual warming to room temperature .
- Catalytic Hydrogenation: Reduce 6-cyclopentylhexenal using palladium on carbon (Pd/C) in ethanol under H₂ pressure (1–3 atm). Monitor progress via TLC (hexane:ethyl acetate, 4:1) .
- Optimization Tips:
Table 1: Key Reaction Parameters for Synthesis
| Parameter | Grignard Route | Hydrogenation Route |
|---|---|---|
| Yield | 60–75% | 70–85% |
| Reaction Time | 12–18 hrs | 4–6 hrs |
| Critical Solvent | THF | Ethanol |
| Key Characterization | ¹H NMR (δ 1.5–1.8 ppm, cyclopentyl protons) | GC-MS (m/z 156 [M⁺-H₂O]) |
Basic: How should researchers safely handle and store this compound in laboratory settings?
Methodological Answer:
- Handling:
- Storage:
- Store in amber glass bottles under nitrogen at 2–8°C to prevent oxidation.
- Incompatible with strong oxidizers (e.g., HNO₃) and anhydrides; segregate storage .
- Waste Disposal: Neutralize with dilute NaOH (1 M) before incineration via certified hazardous waste handlers .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- GC-MS: Use DB-5 column (30 m × 0.25 mm); monitor for molecular ion [M⁺] at m/z 170 and fragment ions (e.g., m/z 152 [M⁺-H₂O]) .
- IR Spectroscopy: Confirm OH stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound across different studies?
Methodological Answer:
- Triangulation Approach:
- Cross-validate NMR/GC-MS data with computational methods (e.g., DFT simulations for expected chemical shifts) .
- Compare retention indices (GC) and fragmentation patterns with structurally similar alcohols (e.g., 6-phenylhexanol) .
- Replicate synthesis under controlled conditions to isolate purity effects (e.g., column chromatography vs. distillation) .
- Case Study: If ¹H NMR shows unexpected splitting in cyclopentyl protons, assess for diastereomer formation (e.g., chair vs. boat conformers) using variable-temperature NMR .
Advanced: What mechanistic insights explain the regioselectivity of this compound in acid-catalyzed dehydration?
Methodological Answer:
- Mechanism:
- Protonation: Acid (e.g., H₂SO₄) protonates the hydroxyl group, forming an oxonium ion.
- Carbocation Formation: Water departure generates a carbocation at C1 (primary) or C2 (secondary, via hydride shift).
- Zaitsev Preference: Despite primary carbocation instability, steric hindrance from the cyclopentyl group may disfavor hydride shifts, leading to 1-hexene as the major product .
- Experimental Validation:
Advanced: How can researchers ensure reproducibility when reporting synthetic yields of this compound?
Methodological Answer:
- Documentation Standards (Per ):
- Report solvent purity (e.g., "THF dried over Na/benzophenone").
- Specify catalyst loading (e.g., "5% Pd/C, 50% moisture").
- Provide exact temperature ramps and stirring rates.
- Yield Calculation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
